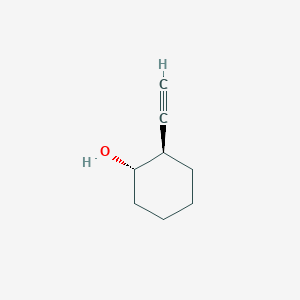

(1S,2R)-2-ethynylcyclohexan-1-ol

Description

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(1S,2R)-2-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m0/s1 |

InChI Key |

KNVOCSQDAIHOPP-YUMQZZPRSA-N |

Isomeric SMILES |

C#C[C@H]1CCCC[C@@H]1O |

Canonical SMILES |

C#CC1CCCCC1O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1S,2R)-2-ethynylcyclohexan-1-ol is as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkyne Coupling Reactions : The compound can be utilized in coupling reactions to create more complex alkyne structures. For example, it has been used in Cu-catalyzed cross-coupling reactions to form substituted alkynes, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Alkyne Coupling | Forms substituted alkynes through coupling | |

| Mizoroki-Heck Reaction | Arylation of allylamines using this compound | |

| Glaser Reaction | Formation of 1,3-dialkynes |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for the synthesis of bioactive compounds. Its structural features can lead to derivatives that exhibit biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized and evaluated for antiviral activity. For instance, modifications to the hydroxyl and ethynyl groups have resulted in compounds with enhanced efficacy against viral infections .

Industrial Applications

The compound is also relevant in industrial applications where its properties are exploited for the production of specialty chemicals. Its use as a solvent or reagent in various chemical processes highlights its versatility.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Solvent | Used in organic reactions due to its polarity |

| Reagent | Acts as a reagent in synthesis protocols |

Comparison with Similar Compounds

Structural Analogues

(1R,2S)-2-ethoxycyclohexan-1-ol

- Structure : Ethoxy (-OCH₂CH₃) substituent at C2.

- Comparison: The ethoxy group is less sterically demanding and more electron-donating than the ethynyl group.

(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

- Structure : Propenyl (-CH₂C(CH₂)=CH₂) and dimethyl substituents.

- This compound’s (1R,2S) stereochemistry contrasts with (1S,2R)-2-ethynylcyclohexan-1-ol, which may lead to divergent biological activity or synthetic applications .

2.1.3. 2-Ethyl-1-hexanol (CAS 104-76-7)

- Structure : Linear alcohol with ethyl and hexyl chains.

- Comparison : Lacks the cyclohexane ring and ethynyl group, resulting in lower rigidity and different applications (e.g., plasticizers, surfactants). The linear structure reduces steric effects but increases hydrophobicity .

Physical and Chemical Properties

Preparation Methods

Stereoselective Ethynylation of Cyclohexanone Derivatives

A common synthetic route starts from cyclohexanone or its derivatives, where stereoselective addition of an ethynyl nucleophile (typically acetylide anion) to the carbonyl group forms the desired alcohol with an ethynyl substituent.

- Starting material: Cyclohexanone or substituted cyclohexanone.

- Reagent: Ethynylmetal reagents such as lithium acetylide or ethynylmagnesium bromide.

- Conditions: Low temperatures (e.g., -78 °C) to control stereochemistry.

- Outcome: Nucleophilic attack on the carbonyl carbon forms a secondary alcohol with ethynyl substitution.

The stereochemical outcome is influenced by the reaction conditions and the steric environment of the substrate. The trans isomer (1S,2R) is favored under conditions that promote nucleophilic attack from the less hindered face of the cyclohexanone ring.

Catalytic Enantioselective Synthesis

Recent advances include catalytic asymmetric synthesis using chiral catalysts to induce enantioselectivity in the ethynylation step.

- Catalysts: Chiral ligands with transition metals such as copper or zinc complexes.

- Mechanism: The catalyst coordinates to the carbonyl substrate and the ethynyl nucleophile, enabling stereocontrolled addition.

- Advantages: High enantio- and diastereoselectivity, milder conditions, and improved yields.

Research Findings and Data

Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 55 °C (at 3.5 mmHg) |

| LogP (octanol-water) | 1.17 |

| Stereochemistry | (1S,2R) trans configuration |

| CAS Number | 55506-28-0 (for trans isomer) |

These data are consistent with the compound's volatility and moderate polarity due to the hydroxyl group and alkyne moiety.

Synthesis Yields and Purification

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the ethynyl proton and carbons, as well as the cyclohexanol ring protons with characteristic coupling constants indicating trans stereochemistry.

- GC-MS and GC: Used for purity and yield determination.

- X-ray Crystallography: Occasionally employed to confirm absolute stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic ethynyl addition | Cyclohexanone | Lithium acetylide, -78 °C | Steric hindrance, temperature | 70–85 | Classical method, requires low temp |

| Catalytic asymmetric ethynylation | Cyclohexanone or derivatives | Chiral Cu or Zn catalyst, mild temp | Chiral ligand induces selectivity | 80–93 | High enantioselectivity, greener route |

| Multicomponent coupling (indirect) | Propargyl alcohols, amines | CO2, metal catalysts, autoclave, 100 °C | Catalytic control | Variable | Useful for functionalized derivatives |

Q & A

Q. What synthetic methodologies are effective for producing (1S,2R)-2-ethynylcyclohexan-1-ol with high stereochemical purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, palladium-based catalysts (e.g., PdCl₂) in hydrogenation reactions (as used in cyclohexenol derivatives) can be adapted to control stereochemistry . Solvent systems like hexane or methanol may influence reaction efficiency, and purification via column chromatography with chiral stationary phases can enhance enantiomeric purity.

Q. Which analytical techniques are recommended for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the cyclohexanol backbone and ethynyl group. Anisotropy effects in NOESY/ROESY can confirm spatial arrangement of substituents .

- Chiral Chromatography : Employ chiral HPLC or GC (e.g., using cyclodextrin-based columns) to separate enantiomers and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the ethynyl group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (analogous to cyclohexanol derivatives) .

- Waste Disposal : Follow protocols for alcohol and alkyne-containing compounds, avoiding aqueous drains .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the ethynyl group in this compound for targeted functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ethynyl group’s sp-hybridized carbon may exhibit high reactivity in click chemistry (e.g., azide-alkyne cycloaddition). Solvent effects and steric hindrance from the cyclohexanol ring can be modeled using implicit solvation (e.g., PCM) and conformational sampling .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

- Methodological Answer :

- Systematic Reproducibility Tests : Replicate reactions under varying conditions (catalyst loading, temperature) to identify critical parameters .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and isolate variables (e.g., solvent polarity, catalyst type) causing yield discrepancies .

- Advanced Characterization : Validate intermediate structures via in-situ FTIR or X-ray crystallography to confirm reaction pathways .

Q. How can enantioselective biocatalysis be applied to synthesize this compound?

- Methodological Answer : Engineered ketoreductases or alcohol dehydrogenases can selectively reduce prochiral ketone precursors to the desired (1S,2R) configuration. Immobilization on silica supports (as seen in cyclohexenol synthesis) enhances enzyme stability and reusability . Reaction optimization (pH, cofactor recycling) improves turnover numbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.